molecular formula C13H19N3O B5171201 N-(1-methyl-4-piperidinyl)-N'-phenylurea

N-(1-methyl-4-piperidinyl)-N'-phenylurea

Cat. No.: B5171201
M. Wt: 233.31 g/mol
InChI Key: DYJNPSFTIQYAIF-UHFFFAOYSA-N
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Description

N-(1-methyl-4-piperidinyl)-N'-phenylurea is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.152812238 g/mol and the complexity rating of the compound is 243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound N-(1-methyl-4-piperidinyl)-N’-phenylurea, also known as Vandetanib , is a potent and selective inhibitor of VEGFR (vascular endothelial growth factor receptor), EGFR (epidermal growth factor receptor), and RET (REarranged during Transfection) tyrosine kinases . These targets play crucial roles in tumor angiogenesis and tumor cell proliferation .

Mode of Action

Vandetanib acts as an oral once-daily kinase inhibitor. It interacts with its targets by inhibiting the tyrosine kinases of VEGFR, EGFR, and RET . This inhibition disrupts the signaling pathways involved in tumor growth, progression, and angiogenesis .

Biochemical Pathways

The inhibition of VEGFR, EGFR, and RET tyrosine kinases by Vandetanib affects multiple biochemical pathways. These include pathways involved in tumor angiogenesis and tumor cell proliferation . The downstream effects of this inhibition can lead to a decrease in tumor growth and progression .

Pharmacokinetics

The pharmacokinetics of Vandetanib involves its metabolism primarily by CYP3A4, and Vandetanib-N-oxide is primarily produced by flavin–containing monooxygenase enzymes FMO1 and FMO3 . These metabolic processes can impact the bioavailability of the compound .

Result of Action

The result of Vandetanib’s action is the inhibition of tumor angiogenesis and tumor cell proliferation . This can lead to a decrease in tumor growth and progression, making it a potential therapeutic agent for various types of tumors .

Action Environment

The action, efficacy, and stability of Vandetanib can be influenced by various environmental factors. These can include factors such as the presence of other drugs, the patient’s health status, and genetic factors . .

Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-16-9-7-12(8-10-16)15-13(17)14-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJNPSFTIQYAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.